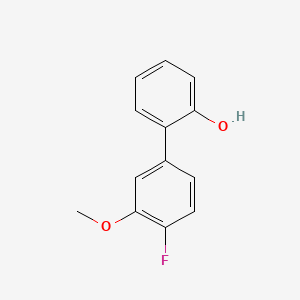

2-(4-Fluoro-3-methoxyphenyl)phenol

Descripción general

Descripción

2-(4-Fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxyl group on another phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the demethylation of 2-(4-Fluoro-3-methoxyphenyl)methoxybenzene using boron tribromide in dichloromethane (DCM) as a demethylation agent . This method is effective in converting the methoxy group to a hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a corresponding hydroquinone.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Fluoro-3-methoxyphenyl)phenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of molecules targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Fluorophenyl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

2-(3-Methoxyphenyl)phenol: Lacks the fluorine atom, which may influence its lipophilicity and interaction with biological targets.

4-Fluoro-3-methoxyphenol: Lacks the second phenyl ring, which may alter its overall structure and properties.

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

2-(4-Fluoro-3-methoxyphenyl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic hydroxyl group and two aromatic rings. The presence of a fluorine atom and a methoxy group influences its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 220.22 g/mol .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit notable antioxidant activities, which can be attributed to their ability to scavenge free radicals. The hydroxyl group in phenolic compounds plays a crucial role in this activity by donating hydrogen atoms to free radicals, thus neutralizing them .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as COX-1 and COX-2. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

Urease Inhibition

A study highlighted the urease inhibitory potential of related phenolic compounds. While specific data on this compound is limited, the structural similarities suggest it may exhibit urease inhibition, which is relevant for treating urease-related disorders .

The biological activity of this compound likely involves multiple mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Lipophilicity : The fluorine atom increases the compound's lipophilicity, facilitating better membrane penetration and interaction with lipid-based structures .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses .

Similar Compounds

A comparison with structurally related compounds reveals distinct differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)phenol | Lacks methoxy group | Reduced reactivity and biological activity |

| 2-(3-Methoxyphenyl)phenol | Lacks fluorine atom | Altered lipophilicity and interaction potential |

| 4-Fluoro-3-methoxyphenol | Lacks second phenyl ring | Different structural properties affecting activity |

The unique combination of the fluorine atom and methoxy group in this compound enhances its chemical reactivity and potential biological effects compared to these similar compounds .

Case Studies

- In Vitro Studies : Several studies have evaluated the anti-inflammatory effects of phenolic compounds similar to this compound. For instance, a compound with a similar structure demonstrated significant inhibition of TNF-α production in human macrophages, suggesting potential therapeutic applications in inflammatory diseases .

- Urease Inhibition : A recent study found that benzofuran derivatives exhibited varying degrees of urease inhibition, which could be extrapolated to predict similar activity in this compound based on structural analogies .

Propiedades

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBZHEMWHQUTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683500 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-42-7 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.